molecular formula C11H17N5O3 B11759768 [2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene](methoxy)amine

[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene](methoxy)amine

Cat. No.: B11759768
M. Wt: 267.28 g/mol
InChI Key: UPHYARUNOSTSAO-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with nitro and dimethyl groups, linked to a dimethylamino prop-2-en-1-ylidene moiety, and further connected to a methoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent nitration introduces the nitro group, followed by alkylation to add the dimethyl groups. The final steps involve the formation of the dimethylamino prop-2-en-1-ylidene linkage and the attachment of the methoxyamine group under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and reproducibility. The process includes stringent purification steps, such as recrystallization and chromatography, to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxyamine group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitro and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with an ethoxy group instead of a methoxy group.

    2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-(dimethylamino)prop-2-en-1-ylideneamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine

InChI

InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3

InChI Key

UPHYARUNOSTSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C

Origin of Product

United States

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